
Levonorgestrel Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levonorgestrel Sulfate Sodium Salt is a synthetic progestogen, a type of hormone used in various contraceptive methods. It is a derivative of Levonorgestrel, which is widely used in oral contraceptives and intrauterine devices (IUDs) for birth control. This compound is known for its high efficacy in preventing pregnancy and its role in hormone therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel Sulfate Sodium Salt involves several steps, starting from the basic steroid structure. The process typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group to the steroid structure.
Sulfation: Conversion of the hydroxyl group to a sulfate ester.
Neutralization: Reaction with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Stability and Decomposition
The sulfate conjugate demonstrates pH-dependent stability:
-
Alkaline Conditions : Degrades via hydrolysis, releasing free levonorgestrel and sodium sulfate .
-
Acidic Media : Stable in gastric environments, enabling enteric-coated formulations to bypass stomach degradation .
-
Excipient Interactions : Sodium citrate accelerates decomposition by altering ionic strength, reducing tablet efficacy .
Metabolic Pathways
-
Phase II Metabolism : Sulfation is the primary pathway, with minor glucuronidation .
-
Enzymatic Involvement : Hepatic CYP3A4/5 isoforms facilitate hydroxylation, producing metabolites like 16β-hydroxylevonorgestrel .
-
Excretion : ~45% of metabolites (including sulfate conjugates) are renally excreted as glucuronides .
Pharmacokinetic Interactions
-
Protein Binding : Levonorgestrel’s high albumin/SHBG binding (97.5–99%) is reduced upon sulfation, increasing free drug availability .
-
Drug-Drug Interactions : Concomitant use with CYP3A4 inducers (e.g., rifampin) may accelerate sulfate conjugate clearance .
Analytical Detection
-
LC-MS/MS : Quantifies plasma levels of levonorgestrel sulfate sodium salt with a sensitivity limit of 0.1 ng/mL .
-
UV Spectrophotometry : Used in tablet formulations to monitor dissolution rates (>85% within 30 mins at pH 6.8) .
Thermodynamic Data
Parameter | Value | Source |
---|---|---|
Aqueous Solubility | 12.3 mg/mL (25°C) | |
LogP (Partition Coeff.) | 1.2 (sulfate form) | |
Half-life (Plasma) | 26–43 hours |
Clinical Implications
Scientific Research Applications
Pharmaceutical Applications
Hormonal Contraception
Levonorgestrel Sulfate Sodium Salt is primarily utilized in the formulation of hormonal contraceptives. Its mechanism involves binding to progesterone receptors, which leads to the inhibition of ovulation and changes in the endometrial lining, making it less suitable for implantation. The compound is available in various forms, including:
- Oral Tablets : Typically administered at a dosage of 0.03 mg daily.
- Intrauterine Devices (IUDs) : Such as Mirena and Jaydess, which release levonorgestrel over extended periods.
Table 1: Comparison of Contraceptive Forms
Form | Dosage | Duration of Action | Common Side Effects |
---|---|---|---|
Oral Tablets | 0.03 mg/day | Continuous | Nausea, headaches, mood changes |
Mirena IUD | 20 µg/day | Up to 5 years | Amenorrhea, ovarian cysts |
Jaydess IUD | 13.5 µg/day | Up to 3 years | Prolonged bleeding, abdominal pain |
Research Applications
Pharmacokinetic Studies
This compound is frequently employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that the compound's clearance rates vary significantly based on body mass index (BMI), with healthy individuals exhibiting a clearance rate of approximately 4.8 L/h compared to 7.70-8.51 L/h in obese patients .
Case Study: Emergency Contraception
A notable application of this compound is in emergency contraception. A study involving over 1,000 women demonstrated that administering a single dose of 1.5 mg within 72 hours post-unprotected intercourse significantly reduced the risk of pregnancy . This underscores the compound's efficacy as a rapid intervention method.
Therapeutic Applications
Endometriosis Treatment
Research has indicated that this compound may be effective in managing endometriosis symptoms due to its progestogenic effects. A clinical trial involving women with diagnosed endometriosis showed significant reductions in pain and lesion size when treated with levonorgestrel-containing therapies over six months .
Menstrual Regulation
The compound has also been studied for its role in regulating menstrual cycles and managing conditions like dysmenorrhea (painful menstruation). In a cohort study, women using levonorgestrel IUDs reported fewer menstrual-related complications compared to those using non-hormonal methods .
Safety Profile
This compound has a well-characterized safety profile. Common adverse effects include:
- Menstrual disturbances : Such as amenorrhea or irregular bleeding.
- Psychological effects : Mood swings and depression have been reported but are generally mild .
Serious adverse events are rare, with most studies indicating no significant increase in risks associated with thromboembolic disorders or cardiovascular events compared to non-hormonal contraceptive methods .
Mechanism of Action
Levonorgestrel Sulfate Sodium Salt exerts its effects by binding to progesterone and androgen receptors. This binding slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This inhibition prevents ovulation and alters the cervical mucus, making it difficult for sperm to enter the uterus .
Comparison with Similar Compounds
Similar Compounds
Norgestrel: A racemic mixture of levonorgestrel and its inactive isomer.
Desogestrel: Another synthetic progestogen used in contraceptives.
Etonogestrel: A metabolite of desogestrel with similar contraceptive properties.
Uniqueness
Levonorgestrel Sulfate Sodium Salt is unique due to its high efficacy, long duration of action, and minimal side effects compared to other progestogens. Its sulfate ester form enhances its solubility and stability, making it suitable for various pharmaceutical formulations .
Properties
Molecular Formula |
C21H28O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H28O5S/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25)/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
LFTOQTVKUXTEIN-XUDSTZEESA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.